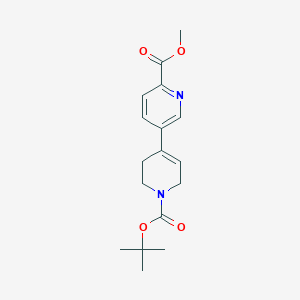![molecular formula C7H6ClN3 B13678772 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a methyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method utilizes enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free tandem reaction . This eco-friendly method offers good yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves scalable reactions that ensure high yield and purity. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal use of hazardous reagents .
化学反应分析
Types of Reactions
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
科学研究应用
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design of anticancer agents, as it can inhibit key signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is studied for its potential as an inhibitor of enzymes and receptors, making it valuable in drug discovery.
Industrial Applications: It is utilized in the synthesis of materials with specific electronic properties, contributing to advancements in material science.
作用机制
The mechanism of action of 7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell growth and proliferation.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in the position of the nitrogen atoms and the presence of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring structure, used in the design of kinase inhibitors.
Uniqueness
7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold for the development of novel therapeutic agents with targeted biological activities.
属性
IUPAC Name |
7-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-9-7-4-6(8)2-3-11(7)10-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQHMQBBPISIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=CC2=N1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
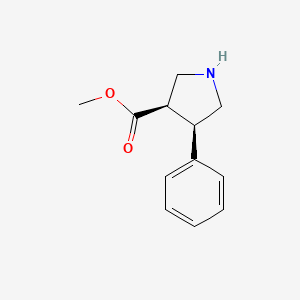
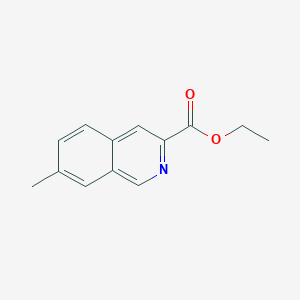
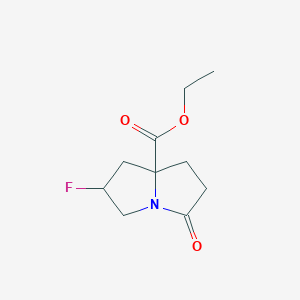
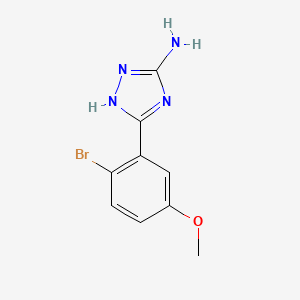
![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)
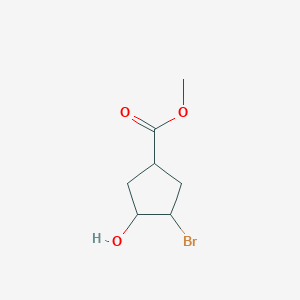
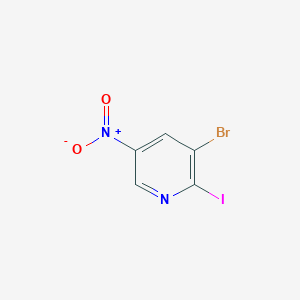
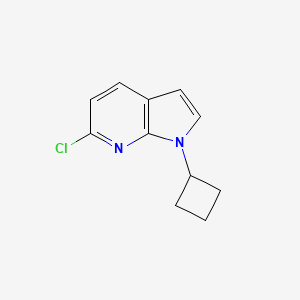
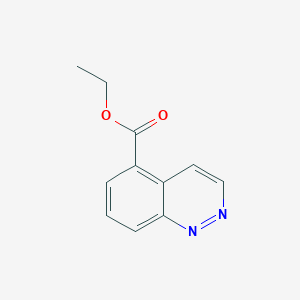
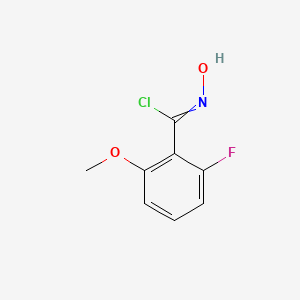
![5-(Pyrazin-2-ylamino)-3-[4-[3-[4-(trifluoromethoxy)phenyl]ureido]phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B13678757.png)
![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)
![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
